1-(3-Chloro-2-methylbenzyl)-3-methylpiperazine
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Overview
Description
1-(3-Chloro-2-methylbenzyl)-3-methylpiperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 3-chloro-2-methylbenzyl group attached to the nitrogen atom of the piperazine ring, along with a methyl group on the other nitrogen atom.
Preparation Methods
The synthesis of 1-(3-Chloro-2-methylbenzyl)-3-methylpiperazine typically involves the reaction of 3-chloro-2-methylbenzyl chloride with 3-methylpiperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-Chloro-2-methylbenzyl)-3-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the benzyl group to a more saturated form using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include substituted piperazines, alcohols, ketones, and reduced benzyl derivatives.
Scientific Research Applications
1-(3-Chloro-2-methylbenzyl)-3-methylpiperazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into the molecular mechanisms of biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylbenzyl)-3-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and behavior.
Comparison with Similar Compounds
1-(3-Chloro-2-methylbenzyl)-3-methylpiperazine can be compared with other similar compounds, such as:
1-(3-Chlorobenzyl)-3-methylpiperazine: Lacks the methyl group on the benzyl ring, which can influence its reactivity and biological activity.
1-(2-Methylbenzyl)-3-methylpiperazine: Lacks the chlorine atom, which can affect its chemical properties and interactions with molecular targets.
1-(3-Chloro-2-methylphenyl)piperazine: Similar structure but without the benzyl linkage, which can alter its overall shape and binding characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other piperazine derivatives.
Properties
IUPAC Name |
1-[(3-chloro-2-methylphenyl)methyl]-3-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-10-8-16(7-6-15-10)9-12-4-3-5-13(14)11(12)2/h3-5,10,15H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFPSJJEOUMJIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=C(C(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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